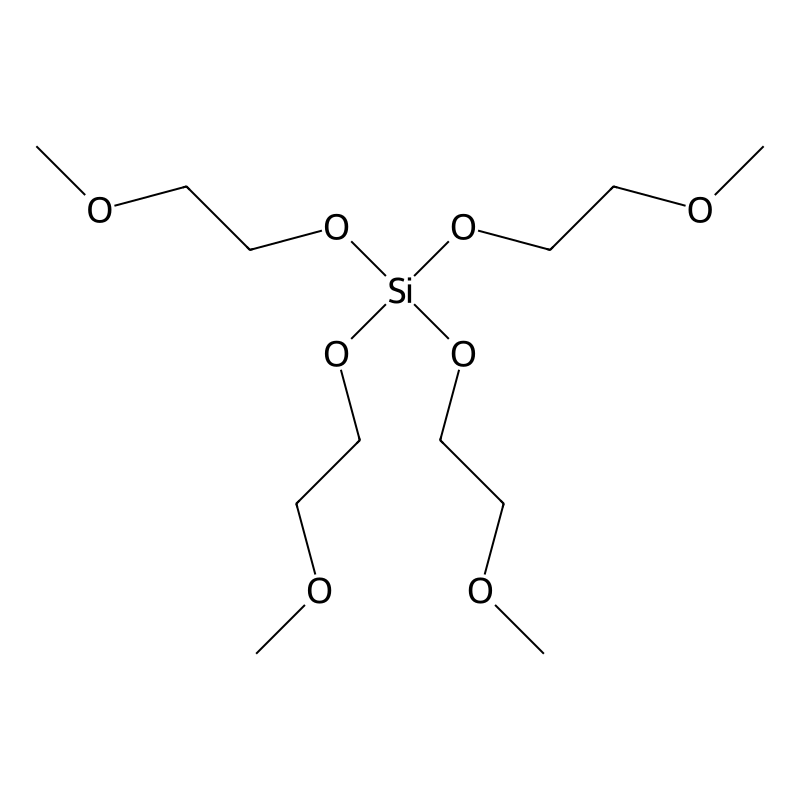

Tetrakis(2-methoxyethoxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

- TMOS is being investigated for its ability to modify the surface properties of materials. Studies have shown that TMOS can improve adhesion, water repellency, and corrosion resistance of various substrates []. This makes it a potential candidate for applications in areas like protective coatings and microfluidic devices.

Synthesis of Silica Nanoparticles

- TMOS can be used as a precursor for the synthesis of silica nanoparticles. These nanoparticles have unique properties that make them useful for various research applications, including drug delivery, catalysis, and imaging. TMOS can be tailored to create nanoparticles with specific sizes and functionalities for targeted research.

Polymer Synthesis

- TMOS can be incorporated into polymer chains to introduce new properties. Researchers are exploring the use of TMOS for the development of new types of polymers with improved properties like flexibility, thermal stability, and flame retardancy []. This could lead to the creation of new materials for various applications.

Organic-inorganic Hybrid Materials

- TMOS is being studied for its potential use in the creation of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic materials, offering unique characteristics for specific research needs. For example, TMOS-based hybrids are being investigated for applications in solar cells and light-emitting diodes [].

Tetrakis(2-methoxyethoxy)silane is an organosilicon compound with the molecular formula and a molecular weight of 328.43 g/mol. It is also known by its synonyms, including tetrakis(2-methoxyethyl) orthosilicate and tetrakis(2-methoxyethyl) ester of silicic acid. This compound is characterized by its colorless liquid form, mild odor, and notable chemical properties that make it useful in various applications, particularly in the field of materials science and organic synthesis .

TMOS is considered a mild irritant and can cause eye, skin, and respiratory tract irritation upon exposure []. It is flammable and should be handled with appropriate safety precautions [].

Please Note:

- Specific data like melting point might not be readily available due to the commercial nature of TMOS.

- The provided information focuses on the scientific research aspects of TMOS.

Tetrakis(2-methoxyethoxy)silane undergoes hydrolysis in aqueous environments, leading to the formation of 2-methoxyethanol and silanol derivatives. The hydrolysis reaction can be summarized as follows:

This reaction is significant because it illustrates the compound's reactivity under physiological conditions, which can influence its biological activity and potential toxicity .

Tetrakis(2-methoxyethoxy)silane can be synthesized through several methods, often involving the reaction of silicon-containing precursors with 2-methoxyethanol or its derivatives. One common method includes the following steps:

- Reagents: Silicon tetrachloride or other silicon halides are reacted with 2-methoxyethanol in the presence of a base.

This reaction typically requires careful control of temperature and pH to ensure high yields and purity of the final product .

Tetrakis(2-methoxyethoxy)silane finds applications in various fields:

- Surface Coatings: It is used as a precursor for siloxane polymers that enhance surface properties such as hydrophobicity and adhesion.

- Adhesives and Sealants: The compound serves as a silane coupling agent, improving the bonding between inorganic substrates and organic materials.

- Biomedical

Interaction studies involving tetrakis(2-methoxyethoxy)silane often focus on its hydrolysis products and their biological effects. Research indicates that upon entering biological systems, tetrakis(2-methoxyethoxy)silane undergoes rapid hydrolysis to form 2-methoxyethanol, which can then be oxidized to methoxyacetic acid. These metabolic pathways suggest that understanding the interactions between these metabolites and cellular components is crucial for assessing the safety and efficacy of tetrakis(2-methoxyethoxy)silane in practical applications .

Several compounds share structural similarities with tetrakis(2-methoxyethoxy)silane, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(2-methoxyethyl) silane | Contains three 2-methoxyethyl groups; lower viscosity. | |

| Vinyl tris(2-methoxyethyl) silane | Incorporates a vinyl group; useful for polymerization reactions. | |

| Bis(2-methoxyethyl) divinylsilane | Two vinyl groups allow for cross-linking in polymer networks. |

The uniqueness of tetrakis(2-methoxyethoxy)silane lies in its four substituents of 2-methoxyethyl groups, which provide enhanced solubility and reactivity compared to its tris- or bis-substituted counterparts. This characteristic makes it particularly valuable in applications requiring robust bonding properties and chemical stability .

Traditional Synthetic Routes from Silicon Tetrachloride Precursors

The synthesis of tetrakis(2-methoxyethoxy)silane from silicon tetrachloride precursors represents the most established industrial approach for producing this organosilicon compound [1]. The primary synthetic route involves the direct reaction of silicon tetrachloride with 2-methoxyethanol under controlled conditions, following the general alcoholysis mechanism characteristic of silicon tetrachloride derivatives [2].

The fundamental reaction proceeds according to the following stoichiometry: silicon tetrachloride reacts with four equivalents of 2-methoxyethanol to yield tetrakis(2-methoxyethoxy)silane and hydrogen chloride as a byproduct [1]. Research conducted by Burkhard demonstrated that optimal yields are achieved when employing a 5:1 molar ratio of 2-methoxyethanol to silicon tetrachloride, resulting in a 76% yield of the desired product [1].

The experimental procedure requires specialized apparatus consisting of a three-necked flask equipped with a dropping funnel, thermometer, and water-cooled condenser, with an additional dry-ice cold-finger condenser positioned above the water-cooled condenser [1]. The 2-methoxyethanol is added dropwise to the silicon tetrachloride, and the reaction mixture is subsequently heated until the evolution of hydrogen chloride ceases completely [1].

Interestingly, the reaction behavior of 2-methoxyethanol with silicon tetrachloride differs significantly from that of simple alcohols such as n-butanol, n-pentanol, n-heptanol, and n-octanol, which readily form the corresponding orthosilicates under similar conditions [1]. When 2-methoxyethanol is present in stoichiometric excess with silicon tetrachloride, the reaction preferentially forms tris(2-methoxyethoxy)chlorosilane rather than the complete tetrakis substitution product [1].

Alternative synthetic pathways include the reaction of trichlorosilane with excess 2-methoxyethanol in a 5:1 molar ratio, which produces tetrakis(2-methoxyethoxy)silane in 70% yield as a halogen-free liquid [1]. This method offers the advantage of producing no chlorine-containing byproducts, simplifying purification processes [1].

| Physical Properties of Tetrakis(2-methoxyethoxy)silane | |

|---|---|

| Property | Value |

| Molecular Formula | C₁₂H₂₈O₈Si |

| Molecular Weight (g/mol) | 328.43 |

| CAS Number | 2157-45-1 |

| EINECS Number | 218-470-2 |

| Appearance | Colorless to pale yellow liquid |

| Density (g/cm³) | 1.079 |

| Boiling Point (°C) | 179-182 (10 mmHg) |

| Melting Point (°C) | <0 |

| Flash Point (°C) | 118 |

| Refractive Index (20°C) | 1.4219 |

| Viscosity at 25°C (cSt) | 4.9 |

| Hydrolytic Sensitivity | 7: reacts slowly with moisture/water |

Advances in Catalytic Etherification Methodologies

The development of catalytic etherification methodologies has introduced significant improvements to the synthesis of tetrakis(2-methoxyethoxy)silane, particularly through alcohol interchange reactions and advanced catalytic systems [1] [3]. The alcohol interchange method represents a breakthrough in synthetic efficiency, utilizing tetraethyl orthosilicate as a starting material that undergoes transesterification with 2-methoxyethanol [1].

The alcohol interchange reaction follows the mechanism: four molecules of 2-methoxyethanol react with tetraethyl orthosilicate to produce tetrakis(2-methoxyethoxy)silane and ethanol as a byproduct [1]. This approach offers several advantages over traditional silicon tetrachloride-based methods, including the elimination of corrosive hydrogen chloride byproducts and improved reaction selectivity [1].

Recent advances in catalytic methodologies have focused on the development of heterogeneous catalytic systems that enhance reaction efficiency while facilitating product separation [4] [5]. Silica-supported catalysts have demonstrated particular promise in esterification and transesterification reactions, providing excellent catalytic activity under mild reaction conditions [5]. These catalysts can be recovered and reused multiple times without appreciable loss of catalytic activity, making them economically attractive for industrial applications [5].

The mechanism of catalytic etherification involves the formation of tetrahedral intermediates followed by elimination reactions that result in the desired organosilicon products [6]. Under basic conditions, transesterification proceeds through a two-step addition-elimination mechanism, while acidic conditions follow a more complex pathway involving protonation, addition, deprotonation, and elimination steps [6].

Boron-catalyzed synthetic approaches have emerged as environmentally benign alternatives, featuring high atom efficiency and requiring no metal catalysts or additives [7]. These methods operate at relatively low temperatures (60°C) and achieve complete conversion of functional groups without the use of solvents or amines [7].

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of tetrakis(2-methoxyethoxy)silane faces numerous technical and economic challenges that significantly impact manufacturing efficiency and product quality [8] [9]. The scaling of laboratory procedures to industrial volumes introduces complexities related to heat transfer, mass transfer, and reaction control that must be carefully addressed to maintain product consistency [8].

Heat management represents a critical challenge due to the exothermic nature of the alcoholysis reaction between silicon tetrachloride and 2-methoxyethanol [1]. Industrial reactors must be equipped with adequate cooling systems to prevent thermal runaway and product degradation, while ensuring sufficient heat input to maintain optimal reaction rates [8]. The evolution of hydrogen chloride gas during the reaction requires specialized gas handling and neutralization systems to comply with environmental regulations [8].

Raw material quality control significantly affects production yields and product purity [1]. Silicon tetrachloride must be maintained at high purity levels to prevent contamination of the final product, while 2-methoxyethanol quality directly impacts reaction selectivity and yield [1]. Trace impurities in either starting material can lead to competing side reactions that reduce overall process efficiency [1].

| Synthesis Methods and Yields for Tetrakis(2-methoxyethoxy)silane | ||||

|---|---|---|---|---|

| Synthesis Method | Temperature (°C) | Yield (%) | Product Purity | Reference |

| Silicon tetrachloride + 2-methoxyethanol (5:1 ratio) | Heated until HCl evolution ceased | 76 | High purity | Burkhard (1948) |

| Silicon tetrachloride + 2-methoxyethanol (3:1 ratio) | Heated until HCl evolution ceased | Considerable quantity formed | Mixed with tris(2-methoxyethoxy)chlorosilane | Burkhard (1948) |

| Trichlorosilane + 2-methoxyethanol (5:1 ratio) | Heated until HCl evolution ceased | 70 | High purity (halogen-free) | Burkhard (1948) |

| Ethyl orthosilicate + 2-methoxyethanol (alcohol interchange) | Not specified | Not specified | High purity | Abrahamson et al. (1948) |

Yield optimization strategies focus on maximizing the formation of the desired tetrakis-substituted product while minimizing the formation of partially substituted intermediates such as tris(2-methoxyethoxy)chlorosilane [1]. Process optimization studies have demonstrated that reaction stoichiometry, temperature profile, and residence time distribution significantly influence product selectivity [1].

The separation and purification of tetrakis(2-methoxyethoxy)silane from reaction mixtures presents additional challenges, particularly due to the similar physical properties of various substitution products [1]. Distillation under reduced pressure is typically employed for product purification, requiring careful control of temperature and pressure to prevent thermal decomposition [1].

Energy consumption represents a significant operational cost in industrial production, particularly during distillation and solvent recovery operations [8]. Process intensification techniques, including heat integration and the implementation of heat pump technology, have been proposed to reduce energy requirements and improve overall process economics [8].

| Industrial-Scale Production Challenges | ||

|---|---|---|

| Challenge Category | Specific Issues | Impact on Production |

| Raw Material Quality Control | Silicon tetrachloride purity, 2-methoxyethanol quality | Product contamination, reduced yield |

| Temperature Control | Heat management during exothermic reaction | Safety concerns, product degradation |

| Yield Optimization | Competing side reactions, incomplete conversion | Economic losses, inconsistent quality |

| Product Purification | Separation of isomeric products, HCl removal | Increased processing costs, quality issues |

| Scale-up Considerations | Heat transfer limitations, mixing efficiency | Production bottlenecks, safety risks |

| Environmental Impact | HCl gas treatment, solvent recovery | Regulatory compliance, waste disposal costs |

Environmental considerations have become increasingly important in industrial organosilicon production, with life cycle assessment studies indicating that global warming potential contributes most significantly to comprehensive environmental impact [8]. Process improvements focusing on raw material quality control, energy recovery systems, and waste minimization strategies are essential for sustainable manufacturing operations [8].

Tetrakis(2-methoxyethoxy)silane exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a boiling point of 179-182°C at 10 mmHg vacuum pressure [1] [2] [3], which is significantly higher than simpler alkoxysilanes due to the presence of extended methoxyethoxy side chains that increase intermolecular forces.

The vapor pressure characteristics of tetrakis(2-methoxyethoxy)silane are notably low, with measurements indicating 0.0±0.6 mmHg at 25°C [4]. This low vapor pressure is consistent with the compound's relatively high molecular weight of 328.43 g/mol [4] [1] [3] and the presence of multiple ether linkages that contribute to intermolecular hydrogen bonding and dipole-dipole interactions.

The melting point of tetrakis(2-methoxyethoxy)silane is reported as less than 0°C [4] [1] [3], indicating that the compound remains liquid at room temperature. The density at 25°C is 1.079 g/mL [4] [1] [3], which is higher than most organic solvents due to the presence of the silicon atom and the relatively compact molecular structure.

Phase behavior studies on related tetraalkyl orthosilicates provide insight into the general behavior of this class of compounds. Research on vapor pressure measurements of tetraethyl orthosilicate, tetrapropyl orthosilicate, and tetrabutyl orthosilicate demonstrates that these compounds follow Antoine equation correlations with high accuracy [5]. The phase behavior of silicon alkoxides is characterized by strong intermolecular interactions that result in higher boiling points compared to corresponding alkyl compounds.

Thermodynamic Properties Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 179-182°C @ 10 mmHg | Gelest, Chemical Book |

| Melting Point | <0°C | Gelest, Chemical Book |

| Density | 1.079 g/mL | Chemical Book |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | Chemsrc |

| Flash Point | 113.3±27.7°C | Chemsrc |

| Refractive Index | 1.4219 | Gelest, Chemical Book |

| Molecular Weight | 328.43 g/mol | Multiple sources |

| Viscosity at 25°C | 4.9 cSt | Gelest |

The viscosity of tetrakis(2-methoxyethoxy)silane at 25°C is reported as 4.9 cSt [3], which is relatively low and facilitates its use in various applications where flow characteristics are important. The refractive index of 1.4219 [1] [3] indicates moderate optical density, which is typical for organosilicon compounds with alkoxy substituents.

Solubility Characteristics in Polar/Nonpolar Solvent Systems

The solubility behavior of tetrakis(2-methoxyethoxy)silane is governed by its amphiphilic molecular structure, which contains both hydrophilic ether oxygen atoms and hydrophobic alkyl segments. The compound exhibits excellent solubility in organic solvents like ethanol and toluene [6], reflecting its organic character and the presence of multiple ether linkages that can participate in hydrogen bonding with protic solvents.

In water, tetrakis(2-methoxyethoxy)silane undergoes rapid hydrolysis rather than true dissolution [7] [8]. The hydrolysis reaction proceeds according to the general mechanism for alkoxysilanes, where water molecules attack the silicon-oxygen bonds to form silanol groups and release 2-methoxyethanol as a byproduct [7]. This hydrolytic sensitivity is a characteristic feature of silicon alkoxides and limits their use in aqueous environments.

The solubility in polar aprotic solvents such as acetone and tetrahydrofuran is generally high [9] [10], as these solvents can interact with the ether oxygen atoms through dipole-dipole interactions without causing hydrolysis. The compound shows good compatibility with alcoholic solvents including methanol and ethanol, where it can form stable solutions suitable for various synthetic applications [11].

Solubility Characteristics Data

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Reacts/Hydrolyzes | Undergoes hydrolysis to form silanol and 2-methoxyethanol |

| Methanol | Miscible | Good solubility in polar protic solvents |

| Ethanol | Miscible | Good solubility in polar protic solvents |

| Toluene | Soluble | Good solubility in aromatic hydrocarbons |

| Organic Solvents | Highly Soluble | Generally soluble in most organic solvents |

| Hydrocarbons | Variable | Solubility depends on chain length and polarity |

In nonpolar solvents such as hexane and cyclohexane, the solubility of tetrakis(2-methoxyethoxy)silane is limited due to the polar nature of the ether linkages [9]. However, the compound shows better solubility in aromatic hydrocarbons like benzene and toluene, where π-π interactions and induced dipole effects can stabilize the dissolved molecules [9].

The partition coefficient (log P) of tetrakis(2-methoxyethoxy)silane is reported as 3.02 [4], indicating moderate lipophilicity. This value suggests that the compound has a preference for organic phases over aqueous phases, which is consistent with its good solubility in organic solvents and its tendency to hydrolyze in water.

Stability Under Thermal, Hydrolytic, and Oxidative Stress Conditions

The stability profile of tetrakis(2-methoxyethoxy)silane under various stress conditions is crucial for understanding its handling requirements and potential applications. The compound demonstrates distinct stability characteristics depending on the type of stress applied.

Thermal Stability

Tetrakis(2-methoxyethoxy)silane exhibits moderate thermal stability under inert conditions. The compound remains stable at room temperature and can withstand moderate heating without decomposition [8]. However, at elevated temperatures approaching 200°C, thermal degradation may occur, leading to the formation of silicon oxides and volatile organic compounds [12] [13].

The thermal decomposition mechanism of silicon alkoxides typically involves the cleavage of silicon-oxygen bonds and the elimination of alkoxy groups [12]. For tetrakis(2-methoxyethoxy)silane, this process would result in the formation of methoxyethanol vapors and siloxane intermediates, which can further condense to form silicon dioxide [13].

Hydrolytic Stability

The hydrolytic stability of tetrakis(2-methoxyethoxy)silane is limited, as the compound is classified as hydrolysis-sensitive [1] [8]. In the presence of water or atmospheric moisture, the compound undergoes hydrolysis to form silanol intermediates and 2-methoxyethanol [7] [8]. This reaction is catalyzed by both acidic and basic conditions, with the rate depending on pH, temperature, and water concentration [14] [11].

The hydrolysis rate of alkoxysilanes follows pseudo-first-order kinetics in excess water [15]. For tetrakis(2-methoxyethoxy)silane, the hydrolysis is relatively fast compared to less functionalized silanes due to the electron-withdrawing effects of the methoxyethoxy groups [14]. The hydrolysis products include 2-methoxyethanol, which has high water solubility and low molecular weight, making it likely to be readily excreted from biological systems [7].

Oxidative Stability

Under normal atmospheric conditions, tetrakis(2-methoxyethoxy)silane demonstrates good oxidative stability [8]. The compound does not readily undergo oxidation in the presence of atmospheric oxygen at room temperature. However, in the presence of strong oxidizing agents or under elevated temperatures, oxidative degradation may occur [8].

The oxidative stability is enhanced by the silicon-oxygen framework, which provides inherent resistance to oxidation compared to purely organic compounds. The methoxyethoxy substituents may undergo oxidation under severe conditions, but the silicon core remains relatively stable [8].

Stability Conditions Data

| Stress Condition | Stability Assessment | Temperature Range/Conditions | Degradation Products |

|---|---|---|---|

| Thermal Stability | Stable up to decomposition temperature | Room temperature to ~200°C | Silicon oxides at high temperature |

| Hydrolytic Stability | Hydrolysis-sensitive | Hydrolyzes readily in presence of water | 2-methoxyethanol and silanol |

| Oxidative Stability | Stable under normal conditions | Stable in absence of strong oxidizers | Not specified under normal conditions |

| Atmospheric Moisture | Decomposes slowly | Decomposes slowly with moist air | Methoxyethanol and siloxanes |

| Storage Conditions | Stable under inert atmosphere | Cool, dry, inert atmosphere recommended | None under proper storage |

GHS Hazard Statements

H315 (63.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (63.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (36.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard